molecular formula C8H10N2O2 B1313471 3-Nitrophenylethylamine CAS No. 83304-13-6

3-Nitrophenylethylamine

Cat. No.: B1313471
CAS No.: 83304-13-6
M. Wt: 166.18 g/mol
InChI Key: WEPKDBHGQDETGY-UHFFFAOYSA-N
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Description

3-Nitrophenylethylamine, also known as 2-(3-nitrophenyl)ethanamine, is a chemical compound belonging to the class of phenylethylamines. It is characterized by a nitro group attached to the benzene ring at the third position and an ethylamine chain. This compound is a yellow crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenylethylamine typically involves nitration and reduction reactions. One common method starts with the nitration of phenylethylamine using concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The reaction is carried out at low temperatures to control the regioselectivity .

Industrial Production Methods: For large-scale industrial production, the process involves the following steps:

    Amido Protecting: Using β-phenylethylamine as the raw material, it reacts with an acyl group protective agent in a solvent to obtain an intermediate.

    Nitration Reaction: The intermediate is added to concentrated sulfuric acid, and concentrated nitric acid is slowly added dropwise while maintaining room temperature. After the reaction is complete, the mixture is neutralized with an alkaline solution to obtain the nitrated intermediate.

    Deprotection: The nitrated intermediate is treated with hydrochloric acid in a solvent and heated to reflux.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenylethylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.

    Substitution: The ethylamine chain can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed:

    Reduction: 3-Aminophenylethylamine.

    Substitution: Various substituted phenylethylamines depending on the halogenated compound used.

Scientific Research Applications

3-Nitrophenylethylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitrophenylethylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors and enzymes. The ethylamine chain allows the compound to act as a ligand, binding to specific sites on proteins and influencing their activity .

Comparison with Similar Compounds

    4-Nitrophenethylamine: Similar structure but with the nitro group at the fourth position.

    2-Phenylethylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methoxyphenethylamine: Contains a methoxy group instead of a nitro group, altering its chemical properties.

Uniqueness: 3-Nitrophenylethylamine is unique due to the position of the nitro group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

2-(3-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPKDBHGQDETGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513706
Record name 2-(3-Nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83304-13-6
Record name 2-(3-Nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-nitrophenethyl azide (0.9 g, 4.69 mmol), triphenyl phosphine (1.22 g, 4.66 mmol) and CH2Cl2 (80 mL) was stirred at room temperature for 3 days. Solvent was removed and the residue was taken up in EtOH (20 mL). The solution was heated to 70° C., added 2M NaOH aqueous solution (10 mL) and stirred at room temperature for 2 hrs. A 10% HCl aqueous solution (20 mL) was then added and refluxed for 2 hrs. After the mixture cool to room temperature, it was washed with benzene, basified with 5N NaOH to pH-12, extracted with ethyl acetate. The organic layer was dried over Na2SO4 and concentrated to give the product (0.63 g) as a yellow oil.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In ethanol (150 ml) was suspended N-(3-nitrophenethyl)phthalimide obtained in Preparation Example 26. To the mixture was added hydrazine (5.7 ml), followed by heating under reflux for 1 hour. Though the reaction mixture was once completely dissolved, crystals again precipitated. The crystals were filtered off and washed with cooled ethanol. Then, the solvent was evaporated, to give the title compound (5.559 g, 99%) as a yellow oil.
Name
N-(3-nitrophenethyl)phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

A solution of (3-nitro-phenyl)-acetonitrile (11.4 g, 70.4 mmol) in THF (100 ml) was heated to reflux and borane dimethylsulfide (2M in THF, 77.34 mmol) was added. The mixture was stirred for 2 h under reflux. After complete conversion the mixture was allowed to come to room temperature and a solution of HCl in ethanol (1M) was added. After stirring the mixture for 30 min it was concentrated under reduced pressure. The residue was triturated with diethylether, filtered, washed with diethylether and dried in vacuo to give the product as a yellow powder (13.1 g, 92%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
77.34 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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